molecular formula C66H117F3N22O21 B14015599 CaM kinase II inhibitor TFA salt

CaM kinase II inhibitor TFA salt

Cat. No.: B14015599
M. Wt: 1611.8 g/mol
InChI Key: AQERPQDFAQEHFS-PNTPNKCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is widely used in scientific research due to its ability to inhibit CaM kinase II with an IC50 value of 40 nM . CaM kinase II is a crucial enzyme involved in various cellular processes, including memory formation, synaptic plasticity, and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CaM kinase II inhibitor TFA salt involves peptide synthesis techniques. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The peptide chain is assembled step-by-step on a solid support, usually a resin. Each amino acid is added sequentially, with protective groups to prevent unwanted reactions.

    Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protective groups are removed. This step often involves the use of strong acids like trifluoroacetic acid (TFA).

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. Quality control measures, including mass spectrometry and HPLC, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CaM kinase II inhibitor TFA salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it may participate in:

    Oxidation: The presence of certain amino acids, such as methionine, can lead to oxidation reactions.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Protective groups on amino acids can be substituted with other functional groups during synthesis.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for cleavage and deprotection steps.

    Dicyclohexylcarbodiimide (DCC): A coupling reagent used in peptide bond formation.

    N,N-Diisopropylethylamine (DIPEA): A base used to neutralize acids during synthesis.

Major Products Formed

The primary product formed is the this compound itself. By-products may include truncated peptides, deletion sequences, and other impurities, which are removed during purification.

Scientific Research Applications

CaM kinase II inhibitor TFA salt has a wide range of applications in scientific research:

    Neuroscience: Used to study the role of CaM kinase II in synaptic plasticity and memory formation.

    Cell Biology: Investigates the involvement of CaM kinase II in cell cycle regulation and apoptosis.

    Pharmacology: Evaluates the potential of CaM kinase II inhibitors as therapeutic agents for neurological disorders.

    Biochemistry: Studies the biochemical pathways regulated by CaM kinase II.

Mechanism of Action

CaM kinase II inhibitor TFA salt exerts its effects by binding to the catalytic domain of CaM kinase II, thereby preventing its activation by calcium/calmodulin. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular processes. The molecular targets include various proteins involved in synaptic transmission, gene expression, and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

    KN-93: Another CaM kinase II inhibitor, but less potent compared to CaM kinase II inhibitor TFA salt.

    AIP (Autocamtide-2-related inhibitory peptide): Similar in structure but without the TFA salt form.

    CaMKII (281-302Ala286): A peptide inhibitor with lower potency.

Uniqueness

This compound is unique due to its high specificity and potency. It is 50 and 500 times more potent than CaMKII (281-302Ala286) and KN-93, respectively . This makes it a valuable tool for precise inhibition of CaM kinase II in various research applications.

Properties

Molecular Formula

C66H117F3N22O21

Molecular Weight

1611.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1

InChI Key

AQERPQDFAQEHFS-PNTPNKCPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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